Lipophilicity: 6-Methyl vs. Des-Methyl XLogP3 Comparison
The 6-methyl substituent on ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate (target) produces a measurable increase in computed lipophilicity relative to the des-methyl analog ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate (CAS 69539-64-6). The XLogP3-AA value for the target compound is 2.1, compared to 1.8 for the des-methyl analog, representing a ΔLogP of +0.3 and an approximate 17% increase in computed partition coefficient [1][2]. This difference is attributable solely to the additional methyl group, as the TPSA remains identical at 78.4 Ų for both compounds [1][2]. The increased lipophilicity may influence membrane permeability, plasma protein binding, and non-specific binding characteristics in biochemical assays.
| Evidence Dimension | XLogP3-AA (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate (CAS 69539-64-6): XLogP3 = 1.8 |
| Quantified Difference | ΔLogP = +0.3 (17.7% increase); TPSA identical at 78.4 Ų |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); TPSA by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity differences of 0.3 log units can influence membrane permeability, metabolic stability, and off-target binding in cellular and in vivo models, making direct analog substitution problematic in SAR studies.
- [1] PubChem CID 125511879: Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate. XLogP3-AA = 2.1, TPSA = 78.4 Ų. NCBI (2025). View Source
- [2] PubChem CID 3284367: Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate. XLogP3-AA = 1.8, TPSA = 78.4 Ų. NCBI (2025). View Source
